molecular formula C54H75N9O12 B15176024 Ilamycin A CAS No. 11006-41-0

Ilamycin A

Cat. No.: B15176024
CAS No.: 11006-41-0
M. Wt: 1042.2 g/mol
InChI Key: JSZUQPCUWLSQDN-JJRQYJSGSA-N
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Chemical Reactions Analysis

Core Peptide Assembly

  • NRPS enzyme IlaS : A 8022-amino-acid protein responsible for heptapeptide formation .

  • Unusual building blocks :

    • L-AHA unit : Synthesized by IlaE (type I PKS) via α-oxidation and transamination of a C6 polyketide chain .

    • N-prenylated tryptophan : Generated by IlaO (aromatic prenyltransferase) .

    • 3-nitrotyrosine : Formed via P450-mediated nitrosation of tyrosine .

Tailoring Reactions

  • Epoxy group modifications : In Ilamycin E1, the epoxy group is replaced by a terminal olefin (δ C 145.5, δ H 6.15) .

  • Oxidation steps : Enzymes like IlaD (cytochrome P450) catalyze α-oxidation to form α-keto intermediates, followed by transamination to generate L-AHA .

Key Synthetic Steps

  • Upper unit (Trp-derived) :

    • N-Allylation of tryptophan.

    • Chemoselective reductions and silyl protection .

  • Lower unit (Glu-derived) :

    • α-Methylation and stereoselective reductions.

    • Saponification and N-methylation .

  • Macrocyclization :

    • Coupling of upper/lower units via HATU/DIPEA .

    • Final oxidation to form δ-hydroxyleucine or hemiaminal derivatives .

Limitations and Gaps

  • No Ilamycin A-specific data : The search results exclusively describe E1/F and derivatives.

  • Biosynthetic specificity : Core reactions (e.g., L-AHA synthesis) are shared across ilamycins, but A-specific tailoring remains uncharacterized.

Scientific Research Applications

Ilamycins are a class of cyclopeptides with anti-tuberculosis (TB) activity . Rufomycin and ilamycin are synonymous terms for the same class of cyclopeptides . These compounds, produced by Streptomyces species, contain unusual amino acids . Research has explored ilamycins for their anti-mycobacterial and anti-cancer activities .

Ilamycin Biosynthesis and Structural Features

Ilamycins feature rare building blocks such as L-3-nitro-tyrosine and L-2-amino-4-hexenoic acid . The biosynthesis of these building blocks has been determined through gene inactivation and other experiments . Modifications to the structure of ilamycins, such as alterations to the nitrotyrosine and δ-hydroxyleucine units, have led to the creation of new derivatives .

Anti-Mycobacterial Activity

Ilamycins have demonstrated activity against M. tuberculosis and drug-resistant strains . Some ilamycin derivatives exhibit a fast-onset effect against M. tuberculosis, showing more potent activity early in treatment compared to ilamycin F . Ilamycin E has been identified as one of the most active variants, with minimum inhibitory concentrations (MICs) around 10 nM . Ilamycin E and F target both ClpX and ClpC1 components of the ClpC1P1P2 and ClpXP1P2 complexes .

Anti-Cancer Activity

Ilamycin E has shown anti-cancer activity in triple-negative breast cancer (TNBC) cells . It can inhibit cell proliferation, induce apoptosis, and cause G1/S cell cycle arrest in TNBC cell lines . Ilamycin E induces apoptosis by increasing Annexin V positive apoptotic cells . It also affects the levels of proteins involved in cell cycle regulation and apoptosis .

Derivatives and their Activities

Biological Activity

Ilamycin A is a naturally occurring compound produced by certain actinomycetes, particularly from the genus Streptomyces. This compound has garnered attention for its significant biological activities, particularly its potent anti-mycobacterial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

This compound exhibits its biological effects primarily through targeting specific proteins within Mycobacterium tuberculosis (Mtb), the bacterium responsible for tuberculosis (TB). Recent studies have identified that this compound interacts with the Clp protease system, specifically ClpX and ClpC1, which are crucial for protein homeostasis in mycobacteria. This interaction leads to the disruption of essential cellular functions in Mtb, ultimately resulting in bacterial cell death .

Efficacy Against Mycobacteria

This compound has demonstrated significant anti-mycobacterial activity, particularly against drug-resistant strains of Mtb. The minimal inhibitory concentration (MIC) values for this compound and its derivatives have been reported to be as low as 1.6–1.7 μM, indicating potent efficacy . The compound's ability to inhibit the growth of Mtb is attributed to its unique structural features and its mechanism of action involving the Clp protease system.

Table 1: Summary of Biological Activity of this compound

Compound Target Pathogen MIC (μM) Mechanism
This compoundMycobacterium tuberculosis1.6–1.7Inhibition of ClpX and ClpC1
Ilamycin EMycobacterium tuberculosis1.5–2.0Inhibition of protein homeostasis
Ilamycin FMycobacterium abscessus2.0–3.0Disruption of cellular processes via Clp system

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in treating tuberculosis and other mycobacterial infections:

  • Case Study 1 : A study involving a series of experiments on Mtb strains showed that treatment with this compound significantly reduced bacterial load in vitro compared to untreated controls. The study utilized resazurin reduction assays to quantify bacterial viability and confirmed the compound's effectiveness against multidrug-resistant strains .
  • Case Study 2 : In another investigation, researchers assessed the cytotoxicity of this compound on human cell lines alongside its anti-mycobacterial effects. Results indicated that while this compound effectively inhibited Mtb, it exhibited low cytotoxicity towards human cells, suggesting a favorable therapeutic index for potential clinical applications .

Research Findings

Recent research has focused on optimizing the biosynthesis of this compound and enhancing its anti-mycobacterial activity through structural modifications. Genetic studies on the biosynthetic pathways have revealed critical genes involved in the production of Ilamycin congeners, which may lead to improved yields and more potent derivatives .

Key Research Findings:

  • The biosynthetic cluster responsible for Ilamycin production includes several key enzymes that facilitate the formation of its unique structural components.
  • Mutant strains lacking specific biosynthetic genes demonstrated significantly reduced production levels of Ilamycins, highlighting the importance of these genes in maintaining effective biosynthesis .

Properties

CAS No.

11006-41-0

Molecular Formula

C54H75N9O12

Molecular Weight

1042.2 g/mol

IUPAC Name

(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone

InChI

InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1

InChI Key

JSZUQPCUWLSQDN-JJRQYJSGSA-N

Isomeric SMILES

C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6

Canonical SMILES

CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6

Origin of Product

United States

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